(5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
Description
(5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a heterocyclic compound featuring a 1,4-diazepane core substituted with a tetrahydrofuran-3-yl group and a 5-bromofuran-2-yl methanone moiety. The tetrahydrofuran substituent introduces stereochemical complexity, which could influence pharmacokinetic properties.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c15-13-3-2-12(20-13)14(18)17-6-1-5-16(7-8-17)11-4-9-19-10-11/h2-3,11H,1,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWFFOHPVFZJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(O2)Br)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone , with the CAS number 915095-84-0, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 5-bromofuran and tetrahydrofuran derivatives. The reaction conditions often include the use of catalysts such as boron trifluoride or aluminum chloride in solvents like dichloromethane or tetrahydrofuran. The following table summarizes key synthesis parameters:
| Reagent | Amount | Solvent | Yield |
|---|---|---|---|
| 5-Bromofuran | 38.16 g (100 mmol) | Tetrahydrofuran | 84% |
| Potassium borohydride | 10.79 g (200 mmol) | - | - |
| Aluminum trichloride | 13.34 g (100 mmol) | - | - |
Research indicates that the compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of furan-based compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the bromine atom enhances the compound's interaction with cellular targets, potentially increasing its efficacy against various cancer types .
- Antimicrobial Properties : The structural components of the compound suggest potential antimicrobial effects. Furan derivatives are known to disrupt bacterial cell membranes and inhibit microbial growth, which could be applicable for developing new antibiotics .
- Neuroprotective Effects : The diazepan moiety is associated with neuroprotective properties, which may help in conditions such as Alzheimer’s disease and other neurodegenerative disorders. This effect is attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related furan derivative in human breast cancer cells. The results indicated that the compound induced G1 phase cell cycle arrest and apoptosis through caspase activation, suggesting a potential pathway for therapeutic intervention .
Case Study 2: Antimicrobial Activity
In another study, researchers tested various furan derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structural features exhibited significant antibacterial activity, supporting further investigation into their use as novel antimicrobial agents .
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of furan derivatives:
- Structural Modifications : Modifications on the furan ring or substituents on the diazepan can lead to enhanced biological activity or selectivity towards specific targets.
- Pharmacokinetics : Studies suggest that compounds with improved solubility and stability demonstrate better bioavailability and therapeutic outcomes in vivo .
Comparison with Similar Compounds
Suvorexant: A CNS-Targeting Analog
Suvorexant (structure: (R)-(4-(5-Chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)-phenyl)methanone) shares the 1,4-diazepane-methanone scaffold but differs in substituents:
- Key Differences :
- Aromatic Moieties : Suvorexant incorporates a 5-chlorobenzooxazole and a triazolylphenyl group, whereas the target compound uses bromofuran and tetrahydrofuran substituents.
- Bioactivity : Suvorexant is a dual orexin receptor antagonist approved for insomnia treatment, suggesting CNS penetration. The bromofuran in the target compound may alter solubility or target selectivity.
- Synthesis : Suvorexant’s synthesis involves DCM as a solvent for intermediates (e.g., compound 12), highlighting shared synthetic challenges with diazepane derivatives .
Table 1: Structural Comparison
Bis-Thiadiazolylphenyl Methanones (C1–C4)
A series of bis-phenyl methanones with 1,3,4-thiadiazole substituents (C1–C4) were studied for antimicrobial and antibiofilm activities (). While these lack the 1,4-diazepane ring, their methanone core and heterocyclic substituents provide a basis for comparison:
- Key Differences: Scaffold: C1–C4 are bis-phenyl methanones, whereas the target compound is mono-heterocyclic. Substituents: Thiadiazole groups in C1–C4 enhance antimicrobial activity, while bromofuran in the target compound may prioritize electrophilic interactions. ADMET Properties: C1–C4 exhibit moderate-to-good predicted gastrointestinal absorption but variable blood-brain barrier penetration, suggesting the target compound’s tetrahydrofuran group could improve CNS bioavailability .
Table 2: Pharmacological Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
